5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide
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Overview
Description
“5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide” is a chemical compound that belongs to the class of imidazole and thiazole derivatives . These classes of compounds are known for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of imidazoline-2-thiol with acetylenedicarboxylic acid and its dimethyl ester are known to yield derivatives of 5,6-dihydroimidazo .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazole ring and a thiazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon atoms and two nitrogen atoms . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis
The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .Scientific Research Applications
Synthesis and Structural Characterization
Compounds similar to 5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide have been synthesized through various chemical reactions, demonstrating the versatility and interest in these types of compounds for scientific research. The structural characterization of these compounds, such as 2-nicotinamido-1,3,4-thiadiazole, has been detailed using techniques like X-ray crystallography, NMR, and IR spectroscopy, highlighting their potential as antimicrobial agents and inhibitors of biological processes (Burnett, Johnston, & Green, 2015).
Antimicrobial and Antiproliferative Activities
Research has shown that derivatives of nicotinamide and related compounds possess significant antimicrobial and antiproliferative activities. For instance, certain nicotinamide derivatives have been evaluated for their in vitro antiproliferative activity against various human cancer cell lines, displaying potent effects (Zhang et al., 2018). Additionally, 4-thiazolidinones of nicotinic acid have shown comparable antimicrobial activity against a range of bacteria and fungi (Patel & Shaikh, 2010).
Mechanism of Action
Target of Action
The primary targets of the compound 5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide are cancer cells, specifically kidney cancer cells . This compound has shown a moderate ability to suppress the growth of these cells .
Mode of Action
The compound this compound interacts with its targets by inhibiting their growth . This is achieved through the disruption of cellular processes, leading to the death of the cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in cell growth and proliferation . The compound’s action leads to the disruption of these pathways, resulting in the suppression of cancer cell growth .
Result of Action
The molecular and cellular effects of the action of this compound include the suppression of cancer cell growth . This compound has shown a moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Future Directions
properties
IUPAC Name |
5-bromo-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4OS/c18-12-7-11(8-19-9-12)16(23)20-14-4-2-1-3-13(14)15-10-22-5-6-24-17(22)21-15/h1-4,7-10H,5-6H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZSOPOHTYHLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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